Cas no 289039-80-1 (2-Fluoro-4-isopropyloxyacetophenone)

2-Fluoro-4-isopropyloxyacetophenone Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-4-isopropyloxyacetophenone
- 1-(2-fluoro-4-propan-2-yloxyphenyl)ethanone
- 2'-Fluoro-4'-isopropoxyacetophenone
- 2'-FLUORO-4'-ISO-PROPYLOXYACETOPHENONE
- PC8852
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Computed Properties
- Exact Mass: 196.09000
Experimental Properties
- PSA: 26.30000
- LogP: 2.81550
2-Fluoro-4-isopropyloxyacetophenone Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
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Hazardous Material Identification:
2-Fluoro-4-isopropyloxyacetophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587856-5g |
1,4-Bis(2-fluoro-4-isopropoxyphenyl)butane-1,4-dione |
289039-80-1 | 98% | 5g |
¥13597.00 | 2024-05-20 | |
A2B Chem LLC | AF61184-5g |
2'-Fluoro-4'-isopropoxyacetophenone |
289039-80-1 | 95% | 5g |
$993.00 | 2024-04-20 |
2-Fluoro-4-isopropyloxyacetophenone Related Literature
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Additional information on 2-Fluoro-4-isopropyloxyacetophenone
2-Fluoro-4-isopropyloxyacetophenone: A Comprehensive Overview
2-Fluoro-4-isopropyloxyacetophenone, also known by its CAS number 289039-80-1, is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a fluorine atom at the 2-position and an isopropoxy group at the 4-position of an acetophenone backbone. The presence of these substituents imparts distinctive electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The synthesis of 2-Fluoro-4-isopropyloxyacetophenone typically involves multi-step processes, often starting from fluorobenzene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to achieve high yields of this compound with excellent regioselectivity.
In terms of applications, 2-Fluoro-4-isopropyloxyacetophenone has been extensively studied for its potential in drug discovery. Its fluorine atom contributes to enhanced lipophilicity and metabolic stability, which are desirable properties in pharmaceutical compounds. Recent studies have highlighted its role as a lead compound in the development of kinase inhibitors, particularly for targets such as cyclin-dependent kinases (CDKs) and tyrosine kinases. These findings underscore its importance in the design of next-generation anticancer agents.
Beyond pharmaceuticals, 2-Fluoro-4-isopropyloxyacetophenone has also found utility in agrochemical research. Its isopropoxy group enhances solubility and bioavailability, making it a promising candidate for herbicide development. Collaborative efforts between academic institutions and agricultural companies have led to field trials evaluating its efficacy against major crop pests and weeds.
The material science sector has also benefited from the unique properties of 2-Fluoro-4-isopropyloxyacetophenone. Its ability to act as a precursor in polymer synthesis has opened new avenues for developing high-performance polymers with tailored mechanical and thermal properties. Researchers have explored its use in the creation of advanced coatings and adhesives, which exhibit improved durability under harsh environmental conditions.
In conclusion, 2-Fluoro-4-isopropyloxyacetophenone (CAS No: 289039-80-1) stands as a pivotal molecule in contemporary chemical research. Its diverse applications across multiple industries highlight its significance as a building block for innovative compounds. As scientific advancements continue to unfold, this compound is expected to play an even more prominent role in driving future discoveries and technological breakthroughs.
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